![molecular formula C14H12N2O2 B14367427 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one CAS No. 91477-79-1](/img/structure/B14367427.png)
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
The synthesis of 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine compound .
Analyse Des Réactions Chimiques
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like phosphorus oxychloride (POCl3). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it finds applications in materials science, particularly in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties .
Mécanisme D'action
The mechanism of action of 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines. While all these compounds share a common naphthyridine core, their chemical properties and biological activities can differ significantly. For example, 1,5-naphthyridines are known for their reactivity with electrophilic and nucleophilic reagents, while 1,6-naphthyridines are noted for their anticancer and anti-HIV activities
Propriétés
Numéro CAS |
91477-79-1 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-8-7-11(17)12-9-5-3-4-6-10(9)14(18-2)16-13(12)15-8/h3-7H,1-2H3,(H,15,16,17) |
Clé InChI |
GITJDBRDVFSWIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(N1)N=C(C3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
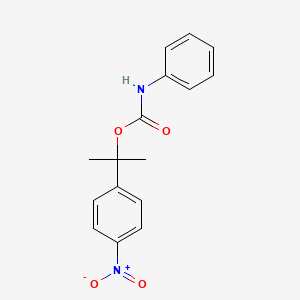
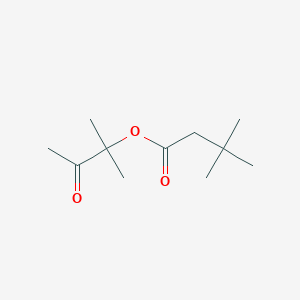



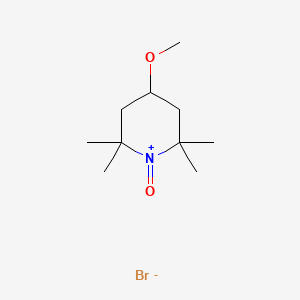
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
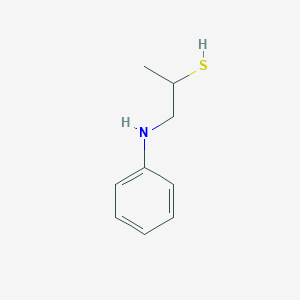

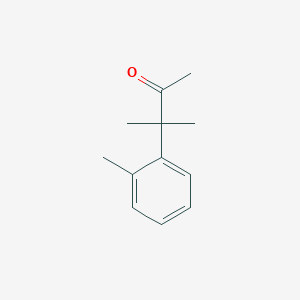
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
